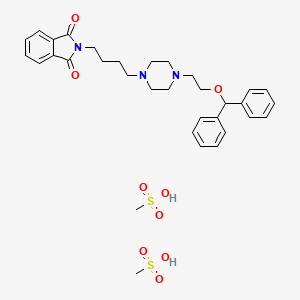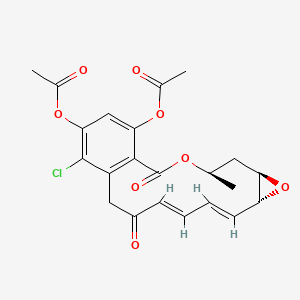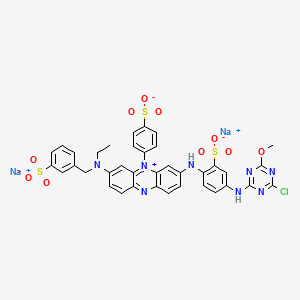
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)- is a complex organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one derivatives typically involves the cyclization of anthranilic acid derivatives with carboxylic acid chlorides under various conditions. One effective method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives is a one-pot reaction using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents . This method is advantageous due to its mild conditions, high yields, and simplified workup procedures.
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves large-scale cyclodehydration reactions using acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine as cyclizing agents . These methods are optimized for high efficiency and scalability, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-3,1-Benzoxazin-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized benzoxazinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Cyclizing agents: Cyanuric chloride, dimethylformamide, acetic anhydride.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinone derivatives, and various substituted benzoxazinone compounds .
Wissenschaftliche Forschungsanwendungen
2H-3,1-Benzoxazin-2-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2H-3,1-Benzoxazin-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors, blocking the activity of HIV-1 reverse transcriptase and preventing viral replication . Other derivatives may inhibit specific enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-3,1-Benzoxazin-2-one include:
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in HIV therapy.
4-Phenylureido/thioureido-substituted benzoxazines: Studied for their biological activities, including myorelaxant effects.
Uniqueness
The uniqueness of 2H-3,1-Benzoxazin-2-one derivatives lies in their structural diversity and the presence of functional groups such as sulfonimidoyl and hydroxyphenyl groups
Eigenschaften
CAS-Nummer |
89432-15-5 |
|---|---|
Molekularformel |
C20H24N2O5S |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
6-[4-[(4-hydroxyphenyl)sulfonimidoyl]butoxy]-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2)17-13-15(7-10-18(17)22-19(24)27-20)26-11-3-4-12-28(21,25)16-8-5-14(23)6-9-16/h5-10,13,21,23H,3-4,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
ZLOCWRKXFNPGJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)OCCCCS(=N)(=O)C3=CC=C(C=C3)O)NC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















